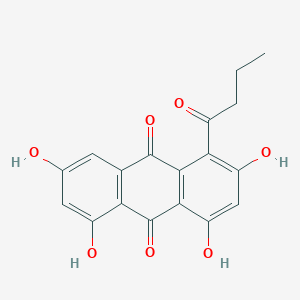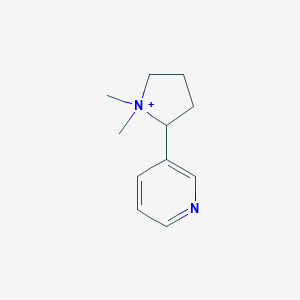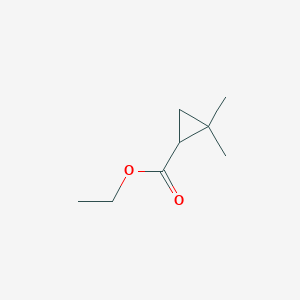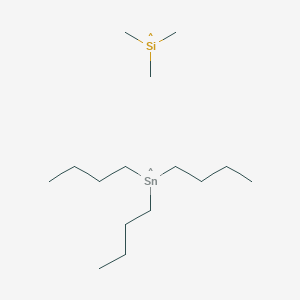
Tributylstannyltrimethylsilane
描述
Tributylstannyltrimethylsilane, also known as Tributyl(trimethylsilyl)stannane, is an organotin compound with the molecular formula C15H36SiSn and a molecular weight of 363.24 g/mol . This compound is characterized by the presence of both tin (Sn) and silicon (Si) atoms, making it a valuable reagent in organic synthesis.
作用机制
Target of Action
Tributylstannyltrimethylsilane, also known as (Tributylstannyl)trimethylsilane or Tributyl(trimethylsilyl)stannane, is a complex organometallic compound. It’s worth noting that organotin compounds like tributyltin have been found to interact with nuclear receptor coactivator 2 and retinoic acid receptor rxr-alpha .
Mode of Action
It is used for the vicinal bis-functionalization of various organic compounds, including alkynes, dienes, allenes, and activated olefins . It also participates in the 1,1-addition to isonitriles and the generation of metal-free aryl and vinyl anions .
Biochemical Pathways
Its use in the bis-functionalization of various organic compounds suggests that it may play a role in various synthetic chemical reactions .
Pharmacokinetics
It’s known that the compound is soluble in thf, ether, ch2cl2, meoh, hexane, and insoluble in water . This solubility profile may influence its bioavailability and distribution in an organism.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its use in chemical reactions. As a reagent, it facilitates the formation of various organic compounds through bis-functionalization . The resulting compounds may have diverse effects depending on their structure and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored under argon . Its reactivity may also be influenced by the presence of other chemicals in the reaction environment. Furthermore, it’s classified as hazardous to the aquatic environment, indicating that it should be handled with care to prevent environmental contamination .
准备方法
Synthetic Routes and Reaction Conditions
Tributylstannyltrimethylsilane can be synthesized through the reaction of tributyltin hydride with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and environmental controls. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Tributylstannyltrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tin or silicon atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in palladium-catalyzed coupling reactions to form carbon-silicon or carbon-tin bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in coupling reactions.
Bases: Such as triethylamine, used to neutralize acids formed during reactions.
Inert Atmosphere: Reactions are often conducted under nitrogen or argon to prevent oxidation.
Major Products Formed
Acylsilanes and Acylstannanes: Formed through coupling reactions with acid chlorides.
Organosilicon and Organotin Compounds: Resulting from substitution reactions.
科学研究应用
Tributylstannyltrimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of organotin and organosilicon materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems.
相似化合物的比较
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, known for its reactivity due to the Si-H bond.
Tributyltin Hydride: An organotin compound used in radical reactions and as a reducing agent.
Uniqueness
Tributylstannyltrimethylsilane is unique due to its dual functionality, incorporating both tin and silicon atoms. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds containing only tin or silicon.
属性
InChI |
InChI=1S/3C4H9.C3H9Si.Sn/c3*1-3-4-2;1-4(2)3;/h3*1,3-4H2,2H3;1-3H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUUBYSIDDKUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)CCCC.C[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36SiSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17955-46-3 | |
| Record name | trimethyl(tributylstannyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Tributyl(trimethylsilyl)stannane in organic synthesis?
A1: Tributyl(trimethylsilyl)stannane serves as a reagent for introducing both silyl and stannyl groups into organic molecules. One prominent application is its use in the palladium-catalyzed silastannation of alkynes, leading to the formation of (Z)-silyl(stannyl)ethenes. [, ] This reaction offers a valuable route to synthesize various substituted alkenes, which are important building blocks in organic synthesis. Additionally, Tributyl(trimethylsilyl)stannane participates in N-heterocyclic carbene (NHC)-mediated organocatalytic reactions. [, ] This methodology enables the efficient transfer of tin from Tributyl(trimethylsilyl)stannane onto aldehydes, generating α-silyloxyalkylstannanes and γ-silyloxyallylstannanes – valuable intermediates for further transformations.
Q2: How does the stereoselectivity of reactions involving Tributyl(trimethylsilyl)stannane vary based on reaction conditions?
A2: The stereochemical outcome of reactions involving Tributyl(trimethylsilyl)stannane is highly dependent on the reaction conditions and substrates used. For instance, palladium-catalyzed silastannation of arylacetylenes with Tributyl(trimethylsilyl)stannane predominantly yields (Z)-silyl(stannyl)ethenes. [, ] Conversely, the protodestannylation of these (Z)-silyl(stannyl)ethenes using hydrochloric acid and tetraethylammonium chloride can lead to the exclusive formation of (E)-trimethyl(2-arylethenyl)silanes. [] This highlights the importance of careful selection of reagents and conditions to achieve the desired stereochemical outcome.
Q3: Are there any alternative catalysts to palladium for reactions with Tributyl(trimethylsilyl)stannane?
A3: Yes, recent research has shown that N-heterocyclic carbenes (NHCs) can act as efficient organocatalysts for tin transfer reactions using Tributyl(trimethylsilyl)stannane. [, ] This approach offers a milder and potentially more sustainable alternative to traditional transition metal catalysts.
Q4: What are the environmental concerns associated with using Tributyl(trimethylsilyl)stannane, and are there any efforts to address them?
A4: Tributyl(trimethylsilyl)stannane, like many organotin compounds, raises environmental concerns due to the potential toxicity of tin-containing byproducts. While there isn't specific research on its degradation or mitigation strategies in the provided abstracts, responsible waste management and exploration of alternative reagents are crucial to minimize its environmental impact.
Q5: What spectroscopic techniques are useful for characterizing Tributyl(trimethylsilyl)stannane and its reaction products?
A5: Characterization of Tributyl(trimethylsilyl)stannane and its reaction products commonly employs a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy using 1H, 13C, 29Si, and 119Sn nuclei, as well as infrared (IR) spectroscopy and mass spectrometry (MS). [] These techniques provide valuable information about the structure, bonding, and purity of the compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


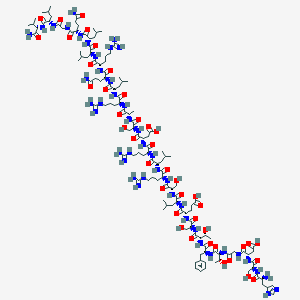
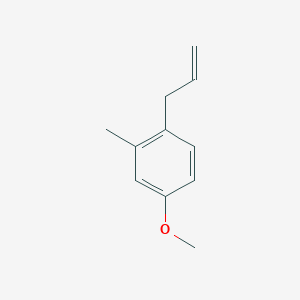
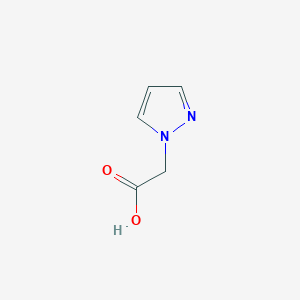


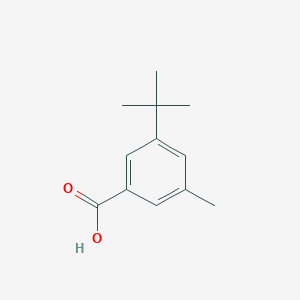


![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
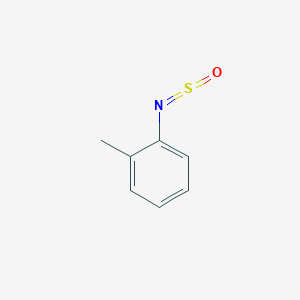
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
